molecular formula C5H4ClFN2 B1370282 6-Chloro-3-fluoropyridin-2-amine CAS No. 1260672-14-7

6-Chloro-3-fluoropyridin-2-amine

Cat. No. B1370282
CAS RN: 1260672-14-7
M. Wt: 146.55 g/mol
InChI Key: WXZISDKNBACWRH-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoropyridin-2-amine is a chemical compound with the molecular formula C5H4ClFN2. It has an average mass of 146.550 Da and a monoisotopic mass of 146.004700 Da .


Molecular Structure Analysis

The molecular structure of 6-Chloro-3-fluoropyridin-2-amine consists of 5 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

6-Chloro-3-fluoropyridin-2-amine has a density of 1.5±0.1 g/cm³, a boiling point of 222.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 45.9±3.0 kJ/mol and a flash point of 88.2±25.9 °C. The index of refraction is 1.576, and the molar refractivity is 33.5±0.3 cm³ .

Scientific Research Applications

Chemoselective Functionalization

Chemoselective Amination of Halopyridines Chemoselective amination of halopyridines, specifically involving compounds similar to 6-Chloro-3-fluoropyridin-2-amine, has been explored to achieve selective substitution. For instance, studies on 5-bromo-2-chloro-3-fluoropyridine highlighted the selective substitution of halide groups under various conditions, such as catalytic amination and neat conditions without catalysis. This research is significant in understanding the reactivity and functionalization of related compounds (Stroup et al., 2007).

Synthesis and Mechanism Exploration

Synthesis of Aminopyridine Derivatives Efficient methodologies have been developed for synthesizing aminopyridine derivatives from fluoropyridines. Notably, an efficient, catalyst-free method for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride has been documented, providing insights into the chemoselectivity and substrate adaptability of these reactions. This work contributes to the broader understanding of the synthetic pathways for compounds structurally related to 6-Chloro-3-fluoropyridin-2-amine (Li et al., 2018).

Substitution Reactions and Catalyst Utilization

Catalyst-Free Amination and Substitution Reactions Research on catalyst-free reactions, such as the amination of 2-fluoropyridine with amines, contributes to the understanding of reactivity and functional group transformations in compounds similar to 6-Chloro-3-fluoropyridin-2-amine. These studies provide insights into the reactivity of halopyridines and the potential for functional group transformations under catalyst-free conditions (Abel et al., 2015).

properties

IUPAC Name

6-chloro-3-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZISDKNBACWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-fluoropyridin-2-amine

CAS RN

1260672-14-7
Record name 6-chloro-3-fluoropyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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